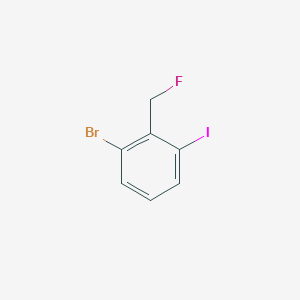

![molecular formula C18H19N5OS B2726600 N-((1-(吡啶-2-yl)哌啶-4-yl)甲基)苯并[d]噻唑-2-羧酰胺 CAS No. 1421516-37-1](/img/structure/B2726600.png)

N-((1-(吡啶-2-yl)哌啶-4-yl)甲基)苯并[d]噻唑-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been studied for its potential applications in the field of medicine. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

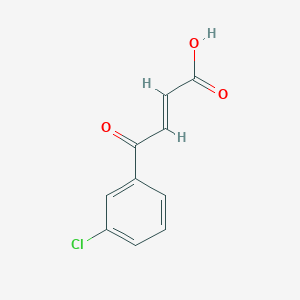

The molecular structure of this compound is complex, involving a pyrazin-2-yl group attached to a piperidin-4-yl group, which is further attached to a benzo[d]thiazole-2-carboxamide group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the correspondent compound . This compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .科学研究应用

分子相互作用研究

与“N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide”结构相似的化合物已被用于研究与受体的分子相互作用。例如,研究了 N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide 对 CB1 大麻素受体的拮抗活性,以了解此类分子的构象分析和结合亲和力。这项研究有助于开发受体配体的统一药效团模型,为设计受体特异性药物提供基础 (Shim 等,2002)。

抗菌和抗结核活性

噻唑-氨基哌啶杂化类似物已合成并评估了它们对耻垢分枝杆菌和结核分枝杆菌的体外活性。这项研究证明了这些化合物在开发新的抗结核药物方面的潜力,突出了它们在应对结核病带来的全球健康挑战中的重要性 (Jeankumar 等,2013)。

抗癌活性

合成了 N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide,并对其抗菌、抗真菌和抗癌活性进行了评估。此类研究对于识别针对癌症的新型治疗剂至关重要,展示了这些化合物在医学研究中的多功能性 (Senthilkumar 等,2021)。

酶活抑制剂

设计并合成了 N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides 作为共激活剂相关精氨酸甲基转移酶 1 (CARM1) 的抑制剂,表明此类化合物在调节对各种生物过程至关重要的酶活性方面具有潜力。这项研究强调了结构相关化合物在治疗与酶失调相关的疾病方面的治疗潜力 (Allan 等,2009)。

未来方向

作用机制

Target of Action

Compounds with similar structures have been found to have significant biological activity

Mode of Action

It is known that similar compounds can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp , suggesting that this compound may also affect similar pathways.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have similar effects.

属性

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-17(18-22-14-3-1-2-4-15(14)25-18)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOECKYTJLGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)

![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)

![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)

![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)